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Compound of Interest

Compound Name: Etripamil

Cat. No.: B607387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of different

formulations of etripamil, a novel, rapid-acting, non-dihydropyridine L-type calcium channel

blocker. The information presented is intended to support research, scientific understanding,

and drug development efforts related to this compound.

Executive Summary
Etripamil is primarily being developed as a patient-administered intranasal spray for the rapid

termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its pharmacokinetic profile

is characterized by rapid absorption and a short duration of action, which are desirable for an

on-demand treatment.[3] This guide synthesizes available data from preclinical and clinical

studies to compare the pharmacokinetic properties of intranasal and intravenous etripamil
formulations. Currently, there is no publicly available data on an oral formulation of etripamil.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of etripamil following

intranasal and intravenous administration. It is important to note that direct head-to-head

comparative studies in humans are limited, and some data is extrapolated from preclinical

models and separate clinical trials.

Table 1: Pharmacokinetic Profile of Intranasal Etripamil in Humans
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Dose
Tmax
(minutes)

Cmax
(ng/mL)

t½ (hours)
AUC
(ng·min/mL)

Study
Population

70 mg ~7 - 8.5
Varies by

study
~2.5 - 3

Data not

consistently

reported

Healthy

Adults &

PSVT

Patients

105 mg ~5 - 8.5
Varies by

study
~2.5 - 3

Data not

consistently

reported

Healthy

Adults

140 mg ~5
Varies by

study

Data not

consistently

reported

Data not

consistently

reported

Healthy

Adults &

PSVT

Patients

Data compiled from multiple Phase 1, 2, and 3 clinical trials.[4][5] Cmax and AUC are dose-

dependent.

Table 2: Pharmacokinetic Profile of Intravenous Etripamil in Cynomolgus Monkeys

Dose (mg/kg)
Tmax
(minutes)

Cmax (ng/mL) t½ (minutes)
AUC₀₋∞
(ng·min/mL)

0.025 N/A 13.2 12.3 179

0.05 N/A 25.0 15.5 358

0.15 N/A 88.5 18.9 1189

0.3 N/A 176 20.8 2364

Data from a study in conscious telemetered cynomolgus monkeys. Tmax is not applicable for

intravenous bolus administration.
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Absorption: Intranasal etripamil is rapidly absorbed, with a Tmax in humans of

approximately 5 to 8.5 minutes, making it a suitable candidate for rapid, patient-led

administration. The pharmacokinetic profile of intranasal etripamil in humans has been

shown to be comparable to that of intravenous administration in monkeys, suggesting

efficient absorption via the nasal mucosa. Intranasal delivery avoids first-pass metabolism,

which is a significant advantage over oral administration for drugs requiring rapid onset.

Bioavailability: While specific bioavailability data for the intranasal formulation is not detailed

in the search results, the rapid Tmax and significant systemic exposure suggest it is

substantial. Intravenous administration, by definition, has 100% bioavailability.

Elimination: Etripamil has a relatively short half-life, which is consistent with its intended use

for acute episodes. The terminal half-life of intranasal etripamil in humans is reported to be

around 2.5 to 3 hours for 70 mg and 105 mg doses. In cynomolgus monkeys, the half-life

following intravenous administration was even shorter, ranging from 12.3 to 20.8 minutes.

Etripamil is rapidly metabolized by plasma esterases to an inactive metabolite, MSP-2030.

Dose Proportionality: Systemic exposure to etripamil (both Cmax and AUC) increases in a

dose-dependent manner with both intranasal and intravenous administration.

Note on Different Intranasal Formulations: A Phase 1 study evaluated two intranasal

formulations, MSP-2017A and MSP-2017B, and found no difference in their safety profiles and

pharmacokinetics. However, specific compositional details and comparative data for these

formulations are not publicly available.

Experimental Protocols
1. Intranasal Etripamil Pharmacokinetic Study in Humans (General Protocol)

This protocol is a generalized representation based on descriptions of Phase 1, 2, and 3

clinical trials.

Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group

design.

Subjects: Healthy adult volunteers or patients with a history of PSVT.
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Procedure:

Subjects are administered a single intranasal dose of etripamil or placebo using a nasal

spray device.

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 2, 5,

10, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes post-dose).

Plasma is separated by centrifugation and stored frozen until analysis.

Plasma concentrations of etripamil and its inactive metabolite, MSP-2030, are determined

using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)

method.

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using

noncompartmental methods.

Pharmacodynamic Assessments: Concurrent monitoring of vital signs (blood pressure, heart

rate) and electrocardiograms (ECGs) to assess for changes such as PR interval

prolongation.

2. Intravenous Etripamil Pharmacokinetic Study in Cynomolgus Monkeys

This protocol is based on a preclinical study designed to characterize the intravenous

pharmacokinetics of etripamil.

Study Design: Crossover design with conscious, telemetered animals.

Subjects: Male and female cynomolgus monkeys.

Procedure:

Animals are fitted with telemetry devices for continuous monitoring of cardiovascular

parameters.

Etripamil is administered as a slow bolus intravenous infusion over 2 minutes to mimic

the absorption profile of intranasal administration.
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Serial blood samples are collected via a catheter at specified time points post-dose.

Plasma is processed and analyzed for etripamil concentrations using a validated

bioanalytical method.

Pharmacokinetic parameters are calculated.

Pharmacodynamic Assessments: Continuous monitoring of blood pressure, heart rate, and

ECGs via telemetry.

Mandatory Visualization
Signaling Pathway of Etripamil
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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